molecular formula C28H31N3O6S B3942504 3-{[4-(benzylsulfonyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate

3-{[4-(benzylsulfonyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate

Cat. No. B3942504
M. Wt: 537.6 g/mol
InChI Key: KJWVHXZWJPQITQ-UHFFFAOYSA-N
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Description

3-{[4-(benzylsulfonyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate is a chemical compound that has gained significant attention in scientific research. It is a novel compound that has been synthesized using various methods and has been studied for its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 3-{[4-(benzylsulfonyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting various signaling pathways involved in cancer cell growth and inflammation. It has also been proposed that the compound modulates the activity of neurotransmitters in the brain, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-{[4-(benzylsulfonyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate has several biochemical and physiological effects. The compound has been found to inhibit the activity of various enzymes involved in cancer cell growth and inflammation. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its antipsychotic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{[4-(benzylsulfonyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate in lab experiments is its potential to exhibit anticancer, anti-inflammatory, and antipsychotic properties. However, one of the limitations of using this compound is its limited availability and high cost.

Future Directions

There are several future directions for the study of 3-{[4-(benzylsulfonyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate. One of the areas of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of the specific signaling pathways and neurotransmitters that are modulated by the compound. Additionally, further studies are needed to determine the efficacy and safety of the compound in clinical trials for the treatment of cancer, inflammation, and psychiatric disorders.
Conclusion:
3-{[4-(benzylsulfonyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate is a novel compound that has shown potential applications in the field of medicine. It exhibits anticancer, anti-inflammatory, and antipsychotic properties and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in clinical trials.

Scientific Research Applications

3-{[4-(benzylsulfonyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate has been studied for its potential applications in various fields of medicine. It has been found to exhibit anticancer, anti-inflammatory, and antipsychotic properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-{[4-(benzylsulfonyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate has been studied for its potential use in the treatment of schizophrenia and other psychiatric disorders.

properties

IUPAC Name

3-[(4-benzylsulfonylpiperazin-1-yl)methyl]-9-ethylcarbazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2S.C2H2O4/c1-2-29-25-11-7-6-10-23(25)24-18-22(12-13-26(24)29)19-27-14-16-28(17-15-27)32(30,31)20-21-8-4-3-5-9-21;3-1(4)2(5)6/h3-13,18H,2,14-17,19-20H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWVHXZWJPQITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)C5=CC=CC=C51.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(benzylsulfonyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[4-(benzylsulfonyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate
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3-{[4-(benzylsulfonyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate
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3-{[4-(benzylsulfonyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate
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3-{[4-(benzylsulfonyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate
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3-{[4-(benzylsulfonyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate
Reactant of Route 6
3-{[4-(benzylsulfonyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate

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